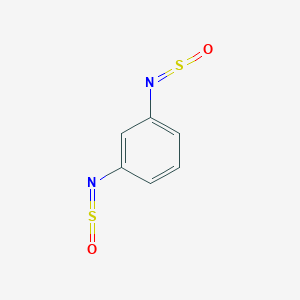

1,3-Bis(sulfinylamino)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S2/c9-11-7-5-2-1-3-6(4-5)8-12-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRJMYGUGPMYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=S=O)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337447 | |

| Record name | 1,3-bis(sulfinylamino)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17420-01-8 | |

| Record name | N1,N3-Disulfinyl-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17420-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-bis(sulfinylamino)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Bis Sulfinylamino Benzene and Analogues

Precursor Synthesis and Functionalization of Benzene (B151609) Scaffolds

The foundation for synthesizing 1,3-bis(sulfinylamino)benzene and its derivatives lies in the preparation of appropriately substituted benzene rings. This often involves the strategic functionalization of benzene and its derivatives to install the necessary amino groups or other functionalities that can be converted into the target compound.

Derivatization of Aminobenzene Precursors

The primary precursor for this compound is 1,3-diaminobenzene (m-phenylenediamine). Derivatization of this and other aminobenzene precursors is a key strategy to access a wider range of analogues. Functional groups can be introduced onto the aromatic ring of aminobenzene derivatives to modify the electronic and steric properties of the final product. The synthesis of polysubstituted benzenes often involves a careful sequence of reactions to ensure correct regiochemistry. libretexts.org For instance, starting with a substituted aniline (B41778), additional functional groups can be introduced before the conversion of the amino group to a sulfinylamine. The reactivity and directing effects of the substituents on the ring are crucial considerations in planning the synthetic route. libretexts.org

Halogenation and Alkylation Strategies for Aromatic Cores

Standard electrophilic aromatic substitution reactions are fundamental to preparing the necessary aromatic cores. Halogenation and alkylation reactions, in particular, provide versatile handles for further transformations.

Halogenation of benzene and its derivatives is a common method to introduce chloro, bromo, and iodo substituents. libretexts.org This reaction is an electrophilic aromatic substitution that typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃), to activate the halogen. masterorganicchemistry.com The halogen atom serves as a useful functional group that can be replaced or used to direct subsequent substitutions. While fluorine is too reactive for direct halogenation, and iodine is generally unreactive without an oxidizing agent, specialized reagents and methods have been developed for their introduction. libretexts.orguobabylon.edu.iq

Friedel-Crafts Alkylation and Acylation are classic methods for attaching alkyl and acyl groups to an aromatic ring. libretexts.orgmasterorganicchemistry.com The alkylation reaction involves treating the aromatic compound with an alkyl halide in the presence of a Lewis acid like aluminum chloride (AlCl₃). libretexts.org A significant limitation is the potential for carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.com Friedel-Crafts acylation, using an acyl halide or anhydride, produces a ketone, which can then be reduced to the desired alkyl group, thus avoiding rearrangements. libretexts.org These reactions are crucial for creating a variety of substituted benzene precursors that can be subsequently nitrated and reduced to form the diamino scaffolds needed for conversion to bis(sulfinylamino) derivatives. libretexts.org

Introduction of Sulfinylamino Functionalities

The defining step in the synthesis of this compound is the formation of the N-sulfinylamino (–N=S=O) group. Several methods exist for this transformation, ranging from direct conversion of amines to more modern catalytic approaches.

Direct Conversion of Aromatic Amines to N-Sulfinylamines

The most direct and established method for synthesizing N-sulfinylamines is the reaction of a primary aromatic amine with thionyl chloride (SOCl₂). researchgate.net This reaction, first reported in the late 19th century, involves treating the amine, such as 1,3-diaminobenzene, with an excess or stoichiometric amount of thionyl chloride, often with gentle heating. koreascience.krnottingham.ac.ukpnas.org The reaction proceeds with the elimination of two equivalents of hydrogen chloride (HCl) for each amino group converted.

The reaction times can be lengthy, sometimes requiring hours or even days of reflux. koreascience.kr However, the use of catalysts can significantly accelerate the N-sulfinylation process. Tertiary amines such as pyridine, triethylamine (B128534) (TEA), and particularly 4-dimethylaminopyridine (B28879) (DMAP), have been shown to be effective catalysts for this transformation, reducing reaction times to under 30 minutes in some cases. koreascience.kr

| Amine Substrate | Catalyst (10 mol%) | Solvent | Time to Completion (reflux) | Yield | Reference |

| p-Toluenesulfonamide | DMAP | Benzene | 5 min | >95% | koreascience.kr |

| p-Toluenesulfonamide | Pyridine | Benzene | 10 min | >95% | koreascience.kr |

| p-Toluenesulfonamide | Triethylamine | Benzene | 20 min | >95% | koreascience.kr |

| p-Toluidine | DMAP | Benzene | 10 min | >95% | koreascience.kr |

| p-Toluidine | Pyridine | Benzene | 20 min | >95% | koreascience.kr |

| p-Toluamide | DMAP | Benzene | 30 min | >95% | koreascience.kr |

| p-Toluamide | Pyridine | Benzene | 60 min | >95% | koreascience.kr |

This table showcases the catalytic effect of various tertiary amines on the N-sulfinylation of different aromatic amine derivatives with thionyl chloride.

Utilization of Silyl (B83357) Sulfinylamine Reagents in Aryl Systems

More recent synthetic advancements have introduced the use of N-silyl sulfinylamine reagents, such as N-(triisopropylsilyl)sulfinylamine (TIPS-NSO), for the modular synthesis of sulfinamides, which are important analogues of sulfinylamines. acs.orgnih.govorganic-chemistry.org This method involves the reaction of the silyl sulfinylamine reagent with organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) compounds. acs.orgfigshare.com This approach is highly versatile, allowing for the rapid preparation of a diverse range of (hetero)aryl, alkenyl, and alkyl primary sulfinamides. nih.govorganic-chemistry.org

A palladium-catalyzed method has also been developed for the synthesis of sulfinamides from aryl halides and N-sulfinylamines. nih.govacs.org This transformation uses mild conditions and demonstrates high functional group tolerance, avoiding the need for pre-formed, highly reactive organometallic reagents. nih.gov The resulting N-silyl sulfinamides can be easily deprotected to yield primary sulfinamides. nih.gov These sulfinamide products can be further converted into other high-value sulfur(VI) functional groups, such as sulfonamides and sulfonimidamides. nih.govacs.org

| Aryl Halide | N-Sulfinylamine | Catalyst | Conditions | Yield | Reference |

| p-Fluoro bromobenzene | TIPS-NSO | SPhos Pd G3 (10 mol%) | HCO₂Cs, 1,4-dioxane, 75 °C, 18 h | 85% | acs.org |

| p-Cyano bromobenzene | TIPS-NSO | SPhos Pd G3 (10 mol%) | HCO₂Cs, 1,4-dioxane, 75 °C, 18 h | 92% | nih.gov |

| Methyl 4-bromobenzoate | TIPS-NSO | SPhos Pd G3 (10 mol%) | HCO₂Cs, 1,4-dioxane, 75 °C, 18 h | 96% | nih.gov |

| 4-Bromobenzonitrile | TIPS-NSO | Pd(OAc)₂ / PAd₂Bn | HCO₂K, 1,4-dioxane, 75 °C, 18 h | 92% | nih.gov |

| 2-Bromonaphthalene | TIPS-NSO | SPhos Pd G3 (10 mol%) | HCO₂Cs, 1,4-dioxane, 75 °C, 18 h | 93% | nih.gov |

This table illustrates the palladium-catalyzed synthesis of various N-silylated aryl sulfinamides from aryl halides and TIPS-NSO.

Oxidative Imination Approaches for Sulfur-Nitrogen Linkages

Oxidative strategies provide an alternative pathway for constructing sulfur-nitrogen bonds. rsc.org These methods often involve the coupling of sulfur-containing compounds (like thiols) with nitrogen sources (like amines) in the presence of an oxidant. nih.govresearchgate.net This approach is considered a green and sustainable alternative to classical methods that may require pre-halogenated starting materials and harsh conditions. nih.gov

One such method is the cross-dehydrogenative coupling (CDC) of thiols and N-H compounds. rsc.org Various catalysts, including copper and hypervalent iodine compounds, have been employed to facilitate this S-N bond formation. nih.govresearchgate.net For example, copper-catalyzed aerobic oxidative coupling of thiols with amines can produce sulfenamides. nih.gov While these reactions typically yield sulfenamides (R-S-NHR'), the resulting S-N bond is a key linkage that can be a precursor to higher oxidation state sulfur-nitrogen functionalities. Another approach involves the rhodium-catalyzed imination of sulfilimines to generate sulfondiimines, which are double aza-analogues of sulfones. acs.org These advanced catalytic methods highlight the ongoing development in the field of sulfur-nitrogen bond formation. researchgate.netnih.gov

Facile Synthetic Routes to Fluorine-Containing N-Sulfinylanilines

The introduction of fluorine atoms into N-sulfinylanilines can significantly influence their chemical and physical properties. A notable and somewhat unexpected synthesis of fluorine-containing N-sulfinylanilines involves the reaction of dihydrobenzo[b] Current time information in Bangalore, IN.publish.csiro.audiazepinols with thionyl chloride. rsc.org This reaction provides a convenient route to novel N-sulfinylanilines that are otherwise difficult to access.

The general reaction involves treating a substituted 2,5-dihydro-3-perhaloalkanoyl-2-perhaloalkyl-1H-benzo[b] Current time information in Bangalore, IN.publish.csiro.audiazepin-2-ol with thionyl chloride. This treatment leads to the formation of the corresponding N-sulfinylaniline derivative in high yields. The reaction is versatile, accommodating various substituents on the benzodiazepine (B76468) ring. For instance, dihydrobenzo[b] Current time information in Bangalore, IN.publish.csiro.audiazepinols with dimethyl and dichloro substituents readily react to produce the corresponding N-sulfinylanilines. rsc.org In cases where the substituents are nitro or benzoyl groups, the reaction may require longer reaction times or an increased amount of thionyl chloride to achieve high yields. rsc.org

This synthetic approach is particularly valuable as it utilizes readily available starting materials, which can be synthesized from the reaction of β,β-bis(perhaloalkanoyl)vinyl ethers with benzene-1,2-diamines. rsc.org The reaction proceeds under mild conditions and provides good to high yields of the desired fluorine-containing N-sulfinylanilines.

Table 1: Synthesis of Fluorine-Containing N-Sulfinylanilines from Dihydrobenzo[b] Current time information in Bangalore, IN.publish.csiro.audiazepinols rsc.org

| Starting Dihydrobenzo[b] Current time information in Bangalore, IN.publish.csiro.audiazepin-2-ol Substituents | Reagent | Product N-Sulfinylaniline Substituents | Yield (%) |

| 7,8-Dimethyl | Thionyl chloride | 4,5-Dimethyl-2-(sulfinylamino)aniline derivative | High |

| 7,8-Dichloro | Thionyl chloride | 4,5-Dichloro-2-(sulfinylamino)aniline derivative | High |

| 7/8-Nitro (mixture) | Thionyl chloride | 4/5-Nitro-2-(sulfinylamino)aniline derivative (mixture) | High |

| 7/8-Benzoyl (mixture) | Thionyl chloride | 4/5-Benzoyl-2-(sulfinylamino)aniline derivative (mixture) | High |

Controlled 1,3-Disubstitution Strategies

The synthesis of this compound presents a significant challenge due to the difficulty in achieving selective meta-disubstitution on an aromatic ring. The sulfinylamino group's electronic properties and directing effects must be carefully considered when designing a synthetic route. The following sections explore potential strategies for the controlled introduction of two sulfinylamino groups at the 1,3-positions of a benzene ring.

Regioselective Synthetic Pathways

Direct electrophilic aromatic substitution on benzene to achieve a 1,3-disubstituted pattern is often problematic, as most activating groups are ortho-, para-directing, and deactivating groups can hinder further substitution. Therefore, indirect methods are typically required.

One potential regioselective pathway could involve the de novo synthesis of a meta-substituted aniline derivative . Several modern methods have been developed for this purpose. For example, a three-component reaction of acetone, amines, and 1,3-diketones can provide access to a variety of meta-substituted anilines. rsc.org Another approach involves a copper-catalyzed Current time information in Bangalore, IN.acs.org-methoxy rearrangement of N-methoxyanilines, followed by a Michael addition, to efficiently synthesize meta-substituted anilines. acs.orgacs.orgtohoku.ac.jp These methods could potentially be adapted to produce a 1,3-diaminobenzene precursor, which could then be converted to the bis(sulfinylamino) derivative.

Directed ortho-metalation (DoM) is another powerful tool for achieving regioselective substitution. publish.csiro.aupublish.csiro.auresearchgate.netresearchgate.netlookchem.comuwindsor.caacs.org By choosing a suitable directing group (DG) at a specific position on the benzene ring, it is possible to direct lithiation to the adjacent ortho-position. For the synthesis of a 1,3-disubstituted product, one could start with a substrate already bearing a substituent at the 1-position. A directing group at the 3-position could then facilitate functionalization at the 2- and 4-positions. A more complex, multi-step sequence would be necessary to achieve the desired 1,3-disubstitution pattern using this strategy.

A hypothetical route could start with 1,3-dibromobenzene. A regioselective metal-halogen exchange, followed by quenching with an appropriate electrophile, could introduce the first functional group. Subsequent manipulation and introduction of the second group would be required. The challenge lies in controlling the regioselectivity of each step.

Multi-step Reaction Sequences for Orthogonal Functionalization

Given the challenges of direct 1,3-disubstitution, a more viable approach involves a multi-step synthesis with orthogonal functionalization . This strategy relies on the use of a starting material with two different functional groups at the 1 and 3 positions that can be selectively manipulated without interfering with each other.

A potential starting material could be 3-bromoaniline (B18343) or 3-aminophenol. The amino group could first be converted to the sulfinylamino group by reaction with thionyl chloride. The remaining bromo or hydroxyl group would then need to be converted to a second amino group, which could subsequently be transformed into the second sulfinylamino functionality. This multi-step process would require careful selection of protecting groups and reaction conditions to ensure the selective transformation of each functional group.

For example, starting with 3-aminophenol, the hydroxyl group could be protected, followed by the conversion of the amino group to the sulfinylamino group. The protecting group on the phenol (B47542) would then be removed, and the hydroxyl group converted to an amino group (e.g., via a Buchwald-Hartwig amination or a similar C-N bond-forming reaction). Finally, the newly introduced amino group would be reacted with thionyl chloride to yield the desired this compound. The success of such a sequence is highly dependent on the compatibility of the sulfinylamino group with the reaction conditions required for the subsequent steps.

The order of these synthetic steps is crucial. As demonstrated in many multi-step syntheses of substituted benzenes, the directing effects of the substituents must be considered at each stage to achieve the desired regiochemistry. youtube.comlumenlearning.comyoutube.com

Table 2: Hypothetical Orthogonal Synthesis Strategy for this compound

| Step | Starting Material | Reaction | Intermediate/Product | Key Consideration |

| 1 | 3-Aminophenol | Protection of -OH group | 3-Amino-1-(protected-oxy)benzene | Choice of protecting group compatible with subsequent steps. |

| 2 | 3-Amino-1-(protected-oxy)benzene | Reaction with Thionyl chloride | 1-(Protected-oxy)-3-(sulfinylamino)benzene | Stability of the sulfinylamino group. |

| 3 | 1-(Protected-oxy)-3-(sulfinylamino)benzene | Deprotection of -OH group | 3-(Sulfinylamino)phenol | Mild deprotection conditions to avoid decomposition of the sulfinylamino group. |

| 4 | 3-(Sulfinylamino)phenol | Conversion of -OH to -NH2 | 3-Amino-1-(sulfinylamino)benzene | Regioselective conversion and compatibility with the existing sulfinylamino group. |

| 5 | 3-Amino-1-(sulfinylamino)benzene | Reaction with Thionyl chloride | This compound | Final conversion to the target molecule. |

Reactivity and Reaction Mechanisms of 1,3 Bis Sulfinylamino Benzene

Reactivity of the Aromatic Nucleus

The reactivity of the benzene (B151609) ring in 1,3-bis(sulfinylamino)benzene is significantly influenced by the electronic properties of the sulfinylamino substituents.

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. pressbooks.pub The general mechanism involves an initial attack of an electrophile on the electron-rich π-system of the aromatic ring to form a positively charged intermediate known as an arenium ion or sigma complex. pressbooks.pubbyjus.com This intermediate is resonance-stabilized. The reaction concludes with the removal of a proton from the carbon atom bearing the electrophile, which restores the aromaticity of the ring. pressbooks.pubbyjus.com

For a monosubstituted benzene, electrophilic attack can occur at the ortho, meta, or para positions relative to the existing substituent. masterorganicchemistry.com The presence of a substituent alters the electron density of the ring and can direct incoming electrophiles to specific positions. libretexts.org

Influence of Sulfinylamino Substituents on Aromatic Ring Reactivity

Substituents on a benzene ring are broadly classified as either activating or deactivating towards electrophilic aromatic substitution. libretexts.orgmsu.edu Activating groups increase the rate of EAS compared to benzene, while deactivating groups decrease it. This influence is a combination of two electronic effects: the inductive effect and the resonance (or mesomeric) effect. libretexts.org

The sulfinylamino group (-NSO) is generally considered to be an electron-withdrawing group due to the electronegativity of the nitrogen and oxygen atoms. This electron-withdrawing inductive effect deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. msu.edu

In this compound, both -NSO groups are meta to each other. Their combined deactivating effect would be expected to significantly reduce the nucleophilicity of the aromatic ring. In disubstituted benzenes, the directing effects of the two substituents must be considered. Both sulfinylamino groups are meta-directors. Therefore, electrophilic substitution on this compound would be predicted to occur at the positions meta to both existing groups, which are the 4, 6, and 2-positions (with the 5-position being sterically hindered).

Transformations Involving the Sulfinylamino Groups

The sulfinylamino groups themselves are reactive centers and can undergo various transformations, including reactions with organometallic reagents, oxidation, and nucleophilic attack.

Reactions with Organometallic Reagents (Grignard, Organolithium, Organozinc)

N-sulfinylamines are known to react with a variety of organometallic reagents, which act as carbon-centered nucleophiles. researchgate.netnih.gov This reactivity provides a valuable route for the synthesis of sulfinamides. nih.gov The general reaction involves the nucleophilic attack of the organometallic reagent on the electrophilic sulfur atom of the sulfinylamine. researchgate.net

The reaction of N-sulfinylamines with organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) compounds is a well-established method for forming carbon-sulfur bonds. nih.govacs.org These reactions typically proceed via the addition of the organometallic nucleophile to the sulfur atom of the N=S=O group. researchgate.net This initial addition leads to the formation of a sulfinamide anion intermediate. scispace.com Subsequent workup can then provide the corresponding sulfinamide.

Recent research has expanded the scope of these reactions to include a wide array of (hetero)aryl and alkyl Grignard and organolithium reagents, enabling the synthesis of primary sulfonamides in good to excellent yields. nih.govacs.orgnih.gov The use of stable and reactive N-sulfinylamine reagents has been a key development in this area. acs.org For instance, N-sulfinyltritylamine (TrNSO) has been utilized in a one-pot synthesis of sulfonimidamides from organometallic reagents and amines. scispace.com Similarly, the reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) has been employed for the direct synthesis of primary sulfonamides from organometallic reagents. organic-chemistry.org

The reaction conditions, such as temperature, can be crucial. For example, some reactions are performed at low temperatures, such as -78 °C, to control the reactivity and achieve high yields. nih.govorganic-chemistry.org The choice of the organometallic reagent can also influence the outcome, with organozinc reagents also being used in some transformations. nih.gov

| Organometallic Reagent | N-Sulfinylamine Type | Product Type | Reference |

| Grignard Reagents | General N-Sulfinylamines | Sulfinamides | nih.govacs.org |

| Organolithium Reagents | General N-Sulfinylamines | Sulfinamides | nih.govacs.org |

| (Hetero)aryl/Alkyl Grignards | t-BuONSO | Primary Sulfonamides | nih.govacs.orgnih.gov |

| (Hetero)aryl/Alkyl Organolithiums | t-BuONSO | Primary Sulfonamides | nih.govacs.orgnih.gov |

| Organometallic Reagents | TrNSO | Sulfonimidamides | scispace.com |

| Organozinc Reagents | General N-Sulfinylamines | Sulfinamides | nih.gov |

Oxidative Pathways of Sulfinylamino Moieties

The sulfur atom in a sulfinylamino group is in the +4 oxidation state and can be oxidized to higher oxidation states. The oxidation of sulfinamides, which can be formed from sulfinylamines, is a common route to access S(VI) compounds like sulfonamides and sulfonimidamides. nih.gov For example, the in-situ oxidation of sulfinamide intermediates derived from the reaction of N-sulfinyltritylamine (TrNSO) with organometallic reagents can yield sulfonamides and sulfonimidamides. nih.gov

The anodic oxidation of chiral N-arylsulfinyl piperidines has been investigated as a method to generate N-sulfinyliminium ion equivalents. researchgate.net These intermediates can then react with nucleophiles to form α-substituted piperidine (B6355638) derivatives. researchgate.net Another approach involves the oxidation of sulfilimines, which can be prepared from sulfinylamines, to form sulfoximines. acs.org Additionally, the oxidation of sulfinamides with reagents like N-chlorosuccinimide can lead to the synthesis of sulfonimidamides. beilstein-journals.org

Nucleophilic Attack on Sulfur Centers within Sulfinylamino Groups

The sulfur atom in the sulfinylamino group is electrophilic and susceptible to attack by nucleophiles. researchgate.net This reactivity is fundamental to many of the transformations discussed, including the reactions with organometallic reagents. The electrophilicity of the sulfur center allows for the formation of a new bond between the nucleophile and the sulfur atom. researchgate.net

Studies have shown that the electronic and steric properties of the substituent on the nitrogen atom of the N-sulfinylamine can have a minimal effect on the nucleophilic attack at the sulfur center due to its high electrophilicity. acs.orgrsc.org This allows for a broad scope of N-sulfinylamines to be used in these reactions.

The nucleophilic attack can also be part of a cascade or multicomponent reaction. For instance, a one-pot, three-component synthesis of sulfonimidamides involves the initial attack of an organometallic reagent on a sulfinylamine, followed by chlorination and subsequent reaction with an amine. scispace.com

Cycloaddition Reactions and Heterocycle Formation

No specific data is available.

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Intermediates

No specific data is available.

Kinetic and Thermodynamic Aspects of Transformations

No specific data is available.

Spectroscopic and Structural Characterization of 1,3 Bis Sulfinylamino Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. researchgate.netuobasrah.edu.iq

¹H NMR Spectroscopic Analysis and Assignment of Proton Resonances

The ¹H NMR spectrum of 1,3-Bis(sulfinylamino)benzene provides information on the number of different kinds of protons and their immediate electronic environment. mnstate.edu The aromatic region of the spectrum is of particular interest. Due to the meta-substitution pattern, the benzene (B151609) ring exhibits a specific set of proton signals.

The symmetry of the 1,3-disubstituted benzene ring means there are distinct proton environments. wisc.edu The proton at the C2 position is unique, appearing as a distinct signal. The protons at the C4 and C6 positions are chemically equivalent, as are the protons attached to the sulfinylamino groups. The proton at the C5 position represents another unique environment. The chemical shifts are influenced by the electron-withdrawing nature of the sulfinylamino (-NSO) groups. pnas.org These groups deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzene (7.3 ppm). wisc.edudocbrown.info

The expected splitting patterns, based on spin-spin coupling with neighboring protons, help in assigning the signals. wisc.edu For instance, the proton at C2 would be expected to appear as a triplet, coupled to the two equivalent protons at C4 and C6. The interpretation of these patterns allows for a definitive assignment of each proton resonance. mnstate.eduwisc.edu

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | Downfield from 7.3 | Triplet (t) |

| H-4, H-6 | Downfield from 7.3 | Doublet (d) |

Note: Actual chemical shifts can vary based on the solvent and experimental conditions. organicchemistrydata.org

¹³C NMR and Two-Dimensional (2D) NMR Techniques for Carbon Framework Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.orgstudymind.co.uk In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak, simplifying the spectrum. libretexts.org

For this compound, the symmetry of the molecule results in four distinct signals in the ¹³C NMR spectrum, corresponding to the four sets of non-equivalent carbon atoms. docbrown.infomasterorganicchemistry.com

C1 and C3: The two carbons directly bonded to the sulfinylamino groups are equivalent.

C2: The carbon atom situated between the two substituent groups.

C4 and C6: The two carbons ortho to one substituent and meta to the other are equivalent.

C5: The carbon atom para to the C2 carbon.

The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often prevents signal overlap. libretexts.org The carbons attached to the electronegative nitrogen and sulfur atoms (C1 and C3) are expected to be significantly deshielded and appear at a lower field. studymind.co.uk

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1, C3 | 140 - 150 |

| C2 | 120 - 130 |

| C4, C6 | 120 - 130 |

Note: These are approximate ranges, and actual values depend on experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structural assignments by showing correlations between coupled protons (COSY) or between protons and the carbons they are attached to (HSQC).

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR))

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu

Identification of Sulfinyl (S=O) and Amine (N-H) Vibrations

The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the sulfinylamino groups. The S=O (sulfoxide) stretching vibration typically appears as a strong and sharp band in the region of 1030-1070 cm⁻¹. instanano.com The N-H stretching vibration, if present from any residual starting material or hydrolysis, would be observed as a band in the region of 3300-3500 cm⁻¹. researchgate.netnih.gov The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range. instanano.com

Characterization of Aromatic Ring Modes

The benzene ring itself gives rise to a series of characteristic absorptions. These include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. upi.edu

C=C stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-H out-of-plane bending: The pattern of C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region is diagnostic of the substitution pattern on the benzene ring. instanano.com For a 1,3-disubstituted (meta) benzene, strong absorption bands are expected in the 680-720 cm⁻¹ and 860-900 cm⁻¹ ranges. instanano.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S=O | Stretching | 1030 - 1070 | Strong, Sharp |

| C-N | Stretching | 1020 - 1250 | Medium |

| Aromatic C-H | Stretching | > 3000 | Medium to Weak |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Weak |

Electronic Absorption (UV-Visible) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. tanta.edu.eg

For this compound, the spectrum is dominated by π → π* transitions associated with the aromatic benzene ring. spcmc.ac.in The benzene molecule itself exhibits three main absorption bands around 184 nm, 204 nm, and 256 nm. spcmc.ac.in Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands.

The sulfinylamino groups, acting as auxochromes, interact with the π-electron system of the benzene ring. This interaction can lead to a bathochromic (red) shift of the primary (E2) and secondary (B) benzene bands to longer wavelengths. spcmc.ac.in Additionally, n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed, typically as low-intensity bands at longer wavelengths. uzh.chlibretexts.org A study on a similar compound, 1,3-bis[(3-(2-pyridyl) pyrazol-1-ylmethyl)] benzene, showed two absorption maxima at 250 nm and 280 nm, attributed to the different aromatic systems. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

Analysis of π→π Transitions*

The electronic absorption spectrum of aromatic sulfinylamines is dominated by intramolecular charge-transfer transitions. For N-sulfinylaniline, the parent compound, the spectrum displays intense, broad absorption bands that are understood to be delocalized π→π* transitions. nih.gov Any discrete n→π* transitions, which might be expected from the non-bonding electrons on the nitrogen and oxygen atoms of the -NSO group, are typically obscured by these much stronger π→π* bands. nih.govmsu.edu

The spectrum of N-sulfinylaniline in a non-polar solvent like cyclohexane (B81311) shows a complex, broad absorption between 250 and 360 nm. This band can be deconvoluted into three distinct overlapping π→π* transitions, indicating a significant interaction between the π-system of the benzene ring and the orbitals of the sulfinylamino group. nih.gov The presence of two -NSO groups on the benzene ring in this compound is expected to further influence these transitions. By analogy with other 1,3-disubstituted benzenes, one would anticipate absorption bands corresponding to the benzene π-system, likely shifted and intensified by the presence of the two substituents. For instance, studies on similarly complex 1,3-disubstituted benzene derivatives show characteristic absorptions for the benzene system around 250-260 nm. ualberta.ca

Table 1: Electronic Absorption Maxima (λmax) of N-Sulfinylaniline in Various Solvents

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

|---|---|---|---|

| Cyclohexane | 330 | 317 | 281 |

| Ethanol | 325 | 312 | 275 |

Data derived from Gaussian analysis of the broad absorption band. Source: nih.gov

The variation in the absorption maxima with solvent polarity suggests a significant charge-transfer character in the excited state of these molecules. nih.gov

Effects of Substitution on Absorption Maxima

The electronic nature of substituents on the aromatic ring profoundly impacts the energy and intensity of π→π* transitions. The sulfinylamino (-NSO) group is characterized as a strong electron-acceptor. nih.govmsu.edu When two such groups are placed on a benzene ring, their combined electron-withdrawing effect is expected to be significant.

In monosubstituted N-sulfinylanilines, the introduction of an electron-donating group (e.g., methyl) in the para-position enhances the charge-transfer nature of the electronic transitions, leading to shifts in the absorption maxima. nih.gov Conversely, adding strongly electron-withdrawing substituents, such as fluorine atoms, increases the electrophilicity of the sulfur atom in the N=S bond. libretexts.org

For this compound, the two -NSO groups are in a meta relationship, meaning their inductive electron-withdrawing effects are additive, while direct resonance interaction between them through the ring is not possible. This would lead to a significant modification of the benzene ring's electronic structure compared to the monosubstituted N-sulfinylaniline. The absorption maxima would be expected to shift, though predicting the exact direction (hypsochromic or bathochromic shift) without experimental data is complex and depends on the specific orbital interactions. However, the strong inductive withdrawal would likely lower the energy of the π* orbitals, potentially leading to a bathochromic (red) shift in the absorption bands compared to benzene itself.

Mass Spectrometry (High-Resolution Mass Spectrometry (HRMS))

Precise Mass Determination

High-resolution mass spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a compound by measuring its mass with very high accuracy. The theoretical monoisotopic mass of this compound can be calculated from its chemical formula, C₆H₆N₂O₂S₂. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S), the precise mass can be determined. libretexts.orgsisweb.comfu-berlin.deopenstax.org

Table 2: Calculation of Monoisotopic Mass for C₆H₆N₂O₂S₂

| Element | Count | Isotopic Mass (u) | Total Mass (u) |

|---|---|---|---|

| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Sulfur (³²S) | 2 | 31.972071 | 63.944142 |

| Total | 201.987070 |

Source: Isotopic masses from libretexts.org

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to 202.99490 (for the [M+H]⁺ ion) would provide strong evidence for the elemental formula C₆H₆N₂O₂S₂.

Fragmentation Pattern Analysis for Structural Confirmation

For aromatic sulfonamides, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂), a neutral molecule of mass 64. acs.org A similar loss of sulfur monoxide (SO, mass 48) or the entire sulfinylamino group (•NSO, mass 62) would be expected for this compound.

A plausible fragmentation cascade for this compound ([M]⁺•, m/z ≈ 202) would likely include:

Loss of an NSO group: [M - NSO]⁺ → C₆H₆NSO⁺ (m/z ≈ 140)

Loss of SO: [M - SO]⁺• → C₆H₆N₂OS₂⁺• (m/z ≈ 154)

Sequential loss: The initial fragment ions would likely undergo further fragmentation, such as the loss of the second NSO group or other small molecules like HCN.

Benzene ring fragments: Characteristic aromatic fragments would also be expected, such as the phenyl cation [C₆H₅]⁺ at m/z 77 or related ions.

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Molecular Conformations and Stereochemistry

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported, extensive studies on N-sulfinylaniline and its derivatives consistently show a preference for a specific conformation. sisweb.com

The Ar–N=S=O fragment is generally found to be planar, with the sulfur-oxygen double bond in a syn (or Z) configuration relative to the carbon-nitrogen bond. sisweb.com This conformation, while appearing sterically unfavorable, is stabilized by favorable anomeric effects. Specifically, orbital interactions between the nitrogen and sulfur lone pairs with vicinal antibonding orbitals (lp(N)→σ(S-O) and lp(S)→σ(C-N)) are significantly more stabilizing in the syn form compared to the anti form.

For this compound, it is highly probable that both -NSO groups would adopt this planar, syn conformation. The key remaining structural question would be the relative orientation of the two planar Ar-NSO fragments with respect to each other. They could be oriented in the same direction (syn-parallel) or in opposite directions (anti-parallel) relative to the plane of the benzene ring. This orientation would be determined by a balance of minimizing steric hindrance and optimizing intermolecular packing forces and weak hydrogen bonds in the crystal lattice. Studies on other 1,3-disubstituted benzene derivatives show that the relative orientation of substituents is highly dependent on these packing effects. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

Following a comprehensive search of publicly available scientific literature and crystallographic databases, detailed research findings, including data on intermolecular interactions and crystal packing for the compound this compound, could not be located.

The investigation included targeted searches for the crystal structure, intermolecular forces (such as hydrogen bonds and van der Waals interactions), and crystal packing motifs of this compound and its chemical formula, C6H4N2O2S2. Despite these efforts, no specific crystallographic data or related analyses for this particular compound were found in the public domain.

Therefore, the generation of data tables and a detailed discussion on the intermolecular interactions and crystal packing of this compound is not possible at this time.

Coordination Chemistry of 1,3 Bis Sulfinylamino Benzene As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with a novel ligand like 1,3-bis(sulfinylamino)benzene would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent.

Formation of Transition Metal Complexes (e.g., Palladium, Platinum, Nickel, Ruthenium)

The formation of complexes with transition metals such as palladium, platinum, nickel, and ruthenium would be of significant interest due to their diverse applications in catalysis and materials science. core.ac.ukrsc.orgrsc.orggoogle.comnih.govchemijournal.comnih.govacademicjournals.org Synthetic strategies would likely involve the reaction of this compound with common precursor salts of these metals, such as palladium(II) chloride or potassium tetrachloroplatinate(II). core.ac.ukmdpi.com Characterization of any resulting complexes would rely on a suite of analytical techniques, including elemental analysis, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, to confirm the composition and connectivity of the new compounds. scielo.org.za

Coordination with Main Group and Lanthanide Elements

The coordination behavior of this compound with main group elements and lanthanides would also be a valuable area of investigation. researchgate.netnih.govnih.govresearchgate.netescholarship.org Lanthanide complexes are renowned for their unique photophysical properties, and the introduction of a sulfur- and nitrogen-containing ligand could lead to novel luminescent materials. researchgate.netresearchgate.net The synthesis of such complexes would likely follow similar routes to those for transition metals, with careful consideration of the specific coordination preferences of the main group or lanthanide ion.

Binding Modes and Chelate Ring Formation

A crucial aspect of understanding the coordination chemistry of this compound would be the determination of its binding modes. As a bidentate ligand, it could coordinate to a single metal center through both sulfinylamino groups, forming a stable chelate ring. libretexts.orgebsco.comwikipedia.org The stability of such a chelate is often enhanced by the "chelate effect," which is the increased affinity of chelating ligands for a metal ion compared to analogous non-chelating ligands. wikipedia.org Alternatively, the ligand could act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. The specific binding mode adopted would depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

Electronic and Geometric Structures of Coordination Compounds

Determination via X-ray Crystallography and Spectroscopic Methods

Spectroscopic methods would provide complementary information. For instance, UV-visible spectroscopy would offer insights into the electronic transitions within the complex, while techniques like X-ray photoelectron spectroscopy (XPS) could probe the electronic environment of the constituent atoms. psu.edu

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Photophysical Properties of Luminescent Metal Complexes

Detailed research findings on the photophysical properties, including absorption, emission, quantum yields, and lifetimes, of luminescent metal complexes specifically featuring the this compound ligand are not described in the available scientific literature. Although the study of luminescent metal complexes is an active area of research, with many examples of ligands leading to highly emissive materials, data for complexes of this compound could not be located.

Catalytic Applications of 1,3 Bis Sulfinylamino Benzene and Its Derivatives

Homogeneous Catalysis

Homogeneous catalysis remains a significant area where ligand design plays a crucial role in the efficacy and selectivity of transition metal catalysts. Although direct applications of 1,3-bis(sulfinylamino)benzene are not reported, the broader classes of related ligands are discussed.

Development as Pincer Ligands in Transition Metal Catalysis

Pincer ligands are a class of chelating agents that bind tightly to three adjacent coplanar sites on a metal center. This tridentate binding mode confers high stability and catalytic activity to the resulting metal complexes. While N-heterocyclic carbenes (NHCs) and phosphine-based systems are common in pincer ligand design, ligands incorporating sulfinyl groups are less prevalent but of growing interest.

The N-S=O functional groups in this compound offer potential coordination sites. The nitrogen and oxygen atoms could act as donor atoms in conjunction with a potential metal-carbon bond at the C2 position of the benzene (B151609) ring to form a pincer complex. However, research into synthesizing and characterizing such pincer complexes with a this compound backbone is not currently available. The study of related sulfonium-based pincer ligands demonstrates the utility of sulfur-containing scaffolds in stabilizing transition metal centers like Pt(II), where the ligand can exhibit hemilabile character, switching between bidentate and tridentate coordination. chemrxiv.org

Catalytic Activity in Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Kumada)

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic chemistry for forming carbon-carbon bonds. researchgate.net The performance of these reactions heavily relies on the ligand coordinated to the palladium center. Ligands based on N-heterocyclic carbenes (NHCs) have been shown to be effective in Suzuki coupling reactions. st-andrews.ac.uk

While there are no specific reports on the use of this compound as a ligand for these reactions, novel palladium complexes with sulfinyl N-heterocyclic carbene (NHC) ligands have been developed and studied for C-H bond activation. acs.org These ligands combine the strong σ-donating properties of the NHC with the potential hemilability of the sulfinyl group. This suggests that a scaffold like this compound could potentially be adapted to create effective ligands for cross-coupling, though this application has not yet been realized or documented.

Hydrogenation and Dehydrogenation Catalysis

Catalysts for hydrogenation and dehydrogenation are critical in organic synthesis and energy storage. Rhodium complexes, for instance, are known to be active in these transformations. rsc.orgnih.govrsc.org The design of pincer ligands is also relevant here; for example, [C^C^C]-type pincer carbene complexes of rhodium(III) have been synthesized and applied in the catalytic hydrosilylation of alkynes. researchgate.net There is no available data to suggest that complexes of this compound have been investigated for hydrogenation or dehydrogenation catalysis.

Stereoselective Catalysis

Chiral sulfinyl compounds are recognized for their importance as versatile auxiliaries, ligands, and catalysts in asymmetric synthesis. acs.org The sulfur atom in a sulfinyl group is a stereocenter, which can be exploited to induce enantioselectivity in chemical reactions. Chiral sulfinyl compounds have found applications in drug design and as ligands in asymmetric catalysis. researchgate.net

Derivatives of this compound could theoretically be synthesized in an enantiopure form, creating a C2-symmetric chiral ligand. Such ligands are highly sought after for stereoselective catalysis. However, the synthesis of such chiral derivatives and their application in stereoselective catalysis have not been reported in the literature. The broader class of chiral bis-sulfonamides (a related but distinct functional group) has been successfully used as ligands in asymmetric catalysis, particularly in the alkylation of aldehydes. researchtrends.net

Heterogeneous Catalysis and Supported Catalysts

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and simplifying product purification. There are currently no published studies on the use of this compound or its derivatives as supported catalysts or in heterogeneous catalysis. The development of such materials would require methodologies to covalently attach the molecule to a solid support, such as silica or magnetic nanoparticles, without compromising its potential catalytic activity.

Applications in Polymer Science and Materials Chemistry

Monomer Applications in Polymerization Reactions

Radical polymerization is a widely utilized method for creating a vast array of polymers. This process typically involves the use of a radical initiator to activate a monomer, which then propagates to form a polymer chain. A comprehensive search of scientific databases and academic journals did not yield any specific studies or data on the use of 1,3-Bis(sulfinylamino)benzene as a monomer in radical polymerization reactions. Consequently, there are no documented reaction schemes, detailed research findings, or data tables to present on this topic.

Coordination polymerization is a critical technique for the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where metal ions are linked by organic ligands. These materials have applications in gas storage, catalysis, and sensing. However, there is no available research that specifically describes the use of this compound as a ligand in the formation of MOFs or other coordination polymers. Therefore, information regarding its coordination behavior, the resulting framework structures, or their properties is absent from the scientific literature.

Anionic polymerization is a form of chain-growth polymerization that proceeds with an anionic active center and is known for its ability to produce polymers with well-defined structures and low polydispersity. The investigation into the application of this compound in anionic polymerization methodologies did not uncover any specific examples or research findings. As a result, there is no information on its reactivity with anionic initiators, the characteristics of any potential resulting polymers, or methodologies for creating controlled polymer architectures using this specific monomer.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. mdpi.comarxiv.org It is frequently employed to predict the molecular and electronic properties of organic compounds, including benzene (B151609) derivatives. researchgate.netresearchgate.net DFT calculations for molecules similar to 1,3-bis(sulfinylamino)benzene, such as para-substituted sulfinylanilines, have been performed at levels of theory like B3LYP/6-311+G(df) to elucidate their structures and properties. conicet.gov.ar

Geometry optimization calculations are performed to find the lowest energy arrangement of atoms in a molecule, corresponding to a stable structure on the potential energy surface. conflex.netarxiv.org For molecules with rotatable bonds, such as the N-sulfinylamino (-NSO) group, conformational analysis is crucial. The -NSO group can exist in two main planar conformations relative to the C-N bond: syn and anti. conicet.gov.ar

In studies of related N-sulfinylanilines, computational methods have been used to determine the preferred conformation. conicet.gov.arconicet.gov.ar For instance, in p-trifluoromethylsulfinylaniline, calculations at both B3LYP and MP2 levels of theory predicted that both syn and anti forms are stable structures, with the syn conformation being energetically preferred. conicet.gov.ar This preference is often explained by stabilizing orbital interactions, such as anomeric effects, which can be analyzed using Natural Bond Orbital (NBO) analysis. conicet.gov.ar For this compound, one would expect several possible conformers based on the relative orientations (syn or anti) of the two -NSO groups (e.g., syn-syn, syn-anti, anti-anti) and their rotation relative to the benzene ring. A full geometry optimization and conformational search would be necessary to identify the global minimum energy structure. conflex.net

Table 1: Representative Conformational Energy Differences in a Substituted Sulfinylaniline Data based on calculations for p-trifluoromethylsulfinylaniline.

| Computational Method | Conformation | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| B3LYP/6-311+G(df) | syn | 0.00 | 0.00 |

| B3LYP/6-311+G(df) | anti | 5.06 | 6.63 |

| MP2/cc-pVTZ | syn | 0.00 | 0.00 |

| MP2/cc-pVTZ | anti | 8.14 | 8.52 |

| Source: Adapted from Reference conicet.gov.ar. |

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT calculations provide access to fundamental electronic descriptors. mdpi.com

HOMO-LUMO Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. cityu.edu.hk For benzene derivatives, the substitution pattern can significantly influence the HOMO-LUMO gap. researchgate.net The gap for this compound would be influenced by the electron-withdrawing or -donating nature of the sulfinylamino groups and their interaction with the benzene π-system. Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra based on these orbital energies. mdpi.com

Charge Distribution: The distribution of electron density in a molecule can be analyzed through methods like Mulliken population analysis, Natural Population Analysis (NPA), or by mapping the molecular electrostatic potential (MEP). researchgate.netresearchgate.net The MEP provides a visual representation of the charge landscape, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net In sulfinylanilines, NBO analysis has shown significant charge delocalization and orbital interactions that contribute to the molecule's stability. conicet.gov.ar For this compound, the charge distribution would reveal the electronic effects of the two substituent groups on the aromatic ring.

Table 2: Calculated Electronic Properties for an Analogous Molecule Illustrative data for a generic aromatic compound.

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -0.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and kinetic stability. researchgate.net |

| Source: Adapted from Reference researchgate.net. Note: These are example values and not specific to this compound. |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in mapping the intricate details of chemical reactions, providing insights into pathways that are often transient and difficult to observe experimentally. researchgate.net

A chemical reaction proceeds from reactants to products via one or more transition states, which are energy maxima along the reaction coordinate. nih.gov Locating these transition states is a primary goal of computational reaction modeling. The calculated structure of a transition state reveals the geometry of the molecule at the peak of the energy barrier. nih.gov Following the minimum energy path, known as the Intrinsic Reaction Coordinate (IRC), from a transition state confirms that it connects the intended reactants and products. nih.gov

For reactions involving sulfinylamino groups or benzene rings, computational studies have elucidated various mechanisms. For example, the thermal decomposition of a related sulfur-nitrogen compound was found to proceed through a single, concerted transition state leading to the release of sulfur monoxide (SO). mit.edu In electrophilic aromatic substitutions on benzene, calculations have helped distinguish between concerted and stepwise pathways, the latter involving a stable intermediate known as a Wheland complex. unibo.itvub.be A computational study of a potential reaction involving this compound would begin by hypothesizing plausible pathways and then searching for the corresponding transition states.

Once transition states and intermediates are located, their energies relative to the reactants and products can be calculated. This allows for the construction of a potential energy surface profile for the reaction. nih.gov

Kinetics: Theoretical kinetics can be estimated using Transition State Theory (TST), where the rate constant depends exponentially on the activation energy. Computational studies on the thermal decomposition of materials like metal-organic frameworks have used thermogravimetric data to compute kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A). bas.bg These parameters describe how the reaction rate changes with temperature. Similar computational approaches could be applied to predict the stability and decomposition kinetics of this compound.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of how molecules move and interact over time at a given temperature. tudelft.nl MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of atomic positions. mdpi.com

For a molecule like this compound, MD simulations could be used to explore several aspects of its dynamic behavior:

Conformational Dynamics: MD can simulate the transitions between different conformations (e.g., rotations around the C-N bonds) in solution or in the gas phase, revealing the flexibility of the molecule and the lifetimes of different conformational states.

Solvent Interactions: By simulating the molecule in a box of explicit solvent molecules, one can study how the solvent organizes around the solute and how it influences conformational preferences and dynamics. stanford.edu

Intermolecular Interactions: In simulations with multiple molecules of this compound, MD can be used to study aggregation behavior and the structure of the condensed phase (liquid or solid). rsc.org These simulations can reveal how molecules pack and the dominant intermolecular forces at play.

Although specific MD simulations on this compound are not available, the methodology has been widely applied to study the dynamics of benzene and its derivatives in various environments, from probing binding sites on proteins to understanding interfacial phenomena. rsc.orgnih.gov

Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry provides powerful tools for the prediction and interpretation of the spectroscopic signatures of molecules like this compound. Through quantum mechanical calculations, it is possible to simulate various types of spectra, offering insights into the molecule's electronic structure, vibrational modes, and the chemical environment of its atoms. These theoretical spectra are invaluable for complementing and guiding experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, typically employing Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts. These calculations determine the isotropic magnetic shielding tensors for each nucleus, which are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield chemical shifts.

For this compound, the symmetry of the molecule is a key determinant of its NMR spectrum. Due to the meta-substitution pattern, four distinct signals would be predicted in both the ¹H and ¹³C NMR spectra under conditions of free rotation around the C-N bonds. The aromatic protons and carbons are influenced by the inductive and anisotropic effects of the two sulfinylamino (-N=S=O) groups. These groups are electronegative and are expected to withdraw electron density from the ring, generally leading to a downfield shift of the attached protons and carbons compared to unsubstituted benzene. libretexts.orglibretexts.org The circulation of π electrons in the aromatic ring generates a ring current that strongly deshields the aromatic protons, placing them in the characteristic 6.5-8.5 ppm range. libretexts.org

The predicted signals for the aromatic protons would correspond to H2, H4/H6, and H5. The H2 proton, situated between the two substituent groups, would likely experience the strongest deshielding effect. The H4 and H6 protons are chemically equivalent due to the molecule's plane of symmetry. Similarly, the four distinct carbon signals would correspond to C1/C3, C2, C4/C6, and C5. Carbons directly bonded to the electronegative nitrogen atoms (C1/C3) are expected to be significantly shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are hypothetical values based on general principles of substituent effects, as specific computational data for this molecule were not found in the searched literature.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| H2 | ~7.8 - 8.2 | C1/C3 | ~145 - 150 |

| H4/H6 | ~7.4 - 7.7 | C2 | ~120 - 125 |

| H5 | ~7.6 - 7.9 | C4/C6 | ~128 - 132 |

| - | - | C5 | ~125 - 129 |

Infrared (IR) Spectroscopy

Theoretical IR spectra are simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields a set of normal modes of vibration.

The IR spectrum of this compound is expected to show characteristic bands for both the disubstituted benzene ring and the sulfinylamino functional groups. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. libretexts.org In-ring C-C stretching vibrations produce a pattern of sharp bands between 1400 and 1620 cm⁻¹. spectroscopyonline.com Intense C-H out-of-plane ("oop") bending vibrations are found between 675 and 900 cm⁻¹, and their positions can sometimes indicate the substitution pattern. libretexts.org The sulfinylamino group (N=S=O) is expected to exhibit strong, characteristic stretching frequencies for the N=S and S=O double bonds.

Table 2: Predicted IR Absorption Bands for this compound (Illustrative) Note: These are hypothetical values based on known group frequencies, as specific computational data for this molecule were not found in the searched literature.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C-C In-Ring Stretch | 1585 - 1620 | Medium-Variable |

| Aromatic C-C In-Ring Stretch | 1400 - 1500 | Medium-Variable |

| S=O Stretch | ~1200 - 1250 | Strong |

| N=S Stretch | ~1050 - 1100 | Strong |

| C-H Out-of-Plane Bend (m-disubstituted) | 680-725 and 750-810 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is the most common computational method for predicting electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. The benzene ring itself is a chromophore, exhibiting characteristic π → π* transitions. uomustansiriyah.edu.iq The primary bands for benzene appear below 210 nm, with a weaker, fine-structured secondary band around 255 nm. uomustansiriyah.edu.iq

Substituents on the benzene ring can modify these absorptions. The sulfinylamino groups are expected to act as auxochromes, functional groups that alter the absorption characteristics of a chromophore. uomustansiriyah.edu.iq The introduction of the -N=S=O groups is predicted to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) relative to unsubstituted benzene. uomustansiriyah.edu.iq This is due to the extension of the conjugated π-system through the interaction of the lone pairs on nitrogen and the π-orbitals of the N=S=O group with the aromatic ring. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength. smolecule.com

Aromaticity Analysis of Sulfinylamino-Substituted Benzene Rings

Aromaticity is a fundamental concept in chemistry that describes the unique stability and reactivity of cyclic, planar molecules with delocalized π-electrons. mdpi.com Computational methods allow for the quantification of aromaticity through various indices that probe the geometric, magnetic, and electronic properties of a ring system. The presence of substituents can significantly modulate the aromaticity of the benzene ring. researchgate.net

Aromaticity Indices

Several indices are commonly used to provide a quantitative measure of aromaticity:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an ideal, fully aromatic system (for which HOMA = 1, as in benzene). mdpi.comnih.gov Lower HOMA values indicate greater bond length alternation and thus, a decrease in aromaticity.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a non-bonded point, typically at the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). researchgate.netnih.gov Highly negative NICS values are indicative of a strong diatropic ring current and, consequently, high aromaticity.

Aromatic Fluctuation Index (FLU): This is an electronic-based index that measures the fluctuation of electronic charge between adjacent atoms in the ring. researchgate.net It is based on the principle that aromatic systems have equalized electron delocalization. A FLU value close to zero indicates high aromaticity.

Effect of Sulfinylamino Substituents

Table 3: Predicted Aromaticity Trends for this compound Note: Specific calculated values for this molecule were not found in the searched literature. The trend is based on the general effect of electron-withdrawing substituents on the aromaticity of benzene.

| Aromaticity Index | Reference Value (Benzene) | Predicted Trend for this compound | Rationale |

|---|---|---|---|

| HOMA | ~1.00 researchgate.net | < 1.00 | Increased bond length alternation due to substituent-induced electron withdrawal. |

| NICS(1) (ppm) | ~ -10.2 researchgate.net | Less Negative (e.g., > -10.2) | Weakening of the diatropic ring current. |

| FLU | ~0.00 researchgate.net | > 0.00 | Increased fluctuation in interatomic electron sharing. |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 1,3-Bis(sulfinylamino)benzene and its derivatives is an area ripe for exploration, with future research likely to focus on developing modular, efficient, and scalable methods. Current synthetic strategies for related organosulfur compounds provide a foundation for these future endeavors.

A promising avenue lies in the adaptation of modern modular approaches that utilize bespoke sulfinylamine (R-N=S=O) reagents. acs.orgacs.org Research has demonstrated the successful synthesis of primary sulfonamides and sulfondiimines by reacting organometallic reagents with novel sulfinylamine agents like t-BuONSO. acs.orgacs.org This methodology could be extended to this compound by employing a di-Grignard or di-lithio reagent derived from 1,3-dihalogenated benzenes. The stepwise or simultaneous reaction with a suitable sulfinylamine reagent could provide a direct and flexible route to the target compound and its analogues with various N-substituents.

Another potential pathway starts from readily available 1,3-diaminobenzene. The conversion of amino groups to sulfinylamino functionalities is a key transformation that warrants investigation. While direct conversion methods are still developing, multi-step sequences involving diazotization followed by substitution or other functional group interconversions could be explored. The synthesis of related compounds like 1,3-bis(3-aminophenoxy)benzene (B75826) from 1,3-difluorobenzene (B1663923) showcases the utility of 1,3-dihaloarenes as versatile starting materials for such disubstituted structures. google.com

Furthermore, electrochemical methods are emerging as powerful tools in organosulfur chemistry. The successful synthesis of bis-sulfondiimidoyl fluorides from precursors derived from 1,3-benzenedithiol (B1198324) suggests that electrochemical oxidation and N-group transfer reactions could offer a novel and green synthetic route.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Precursors | Reagents | Potential Advantages |

| Organometallic Route | 1,3-Dibromobenzene or 1,3-Diiodobenzene | Mg or n-BuLi, Sulfinylamine (e.g., R-NSO) | Modular, allows for varied N-substituents |

| Diamine Route | 1,3-Diaminobenzene | Thionyl chloride (SOCl₂) followed by amine | Utilizes a common and inexpensive starting material |

| Nucleophilic Aromatic Substitution | 1,3-Difluorobenzene | Metal salt of a sulfinamide (M⁺ ⁻NH(SO)R) | Direct formation of C-N bonds |

| Electrochemical Synthesis | 1,3-Benzenedithiol or derivative | Amine source, electrochemical cell | Potentially mild, green, and avoids harsh reagents |

Development of Advanced Catalytic Systems with Enhanced Performance

The 1,3-disubstituted pattern of the sulfinylamino groups on the benzene (B151609) ring makes this compound an attractive candidate for the development of advanced catalysts. The fixed spatial arrangement of the two functional groups allows them to act in a cooperative or bidentate fashion, which is a key principle in modern catalyst design.

Future research could focus on its application as a novel bidentate ligand for transition metal catalysis. The sulfur and nitrogen atoms of the sulfinylamino groups can act as coordination sites for a metal center. The rigidity of the benzene backbone ensures a well-defined bite angle, which is crucial for controlling the stereoselectivity and reactivity of catalytic transformations. By synthesizing derivatives with chiral N-substituents, it is possible to create chiral ligands for asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. rsc.org

Moreover, this compound could serve as a precursor to bifunctional organocatalysts. Analogous to successful bifunctional phosphine (B1218219) catalysts that incorporate a hydrogen-bond-donating group, rsc.org derivatives of the target compound could be designed where one sulfinylamino group acts as a Lewis basic site while the other, or a substituent thereon, provides a Lewis acidic or Brønsted acidic/basic site. Such cooperative catalysis can enable novel reaction pathways and enhance catalytic efficiency and selectivity.

The development of catalysts based on chalcogen bonding is another exciting frontier. Research on 1,3-bis(benzimidazoliumyl)benzene-based catalysts has shown that the 1,3-substitution pattern is effective for creating bidentate chalcogen-bond donors for anion-binding catalysis. Given that sulfinyl groups are known participants in such interactions, this compound could be explored as a neutral, tunable chalcogen-bonding catalyst for various organic reactions.

Design of New Functional Materials with Tunable Properties

The rigid, well-defined structure of this compound makes it an excellent building block, or "scaffold," for the rational design of new functional materials with properties tailored for specific applications. mdpi.com The 1,3-disubstitution pattern provides a convergent geometry, while the sulfinylamino groups offer sites for specific intermolecular interactions, such as hydrogen bonding and coordination.

One emerging area is the development of supramolecular assemblies. The use of 1,3-disubstituted and 1,3,5-trisubstituted benzene cores is a known strategy for creating molecular cages, liquid crystals, and other ordered structures. rsc.orgresearchgate.net By choosing appropriate N-substituents, this compound derivatives could be programmed to self-assemble into higher-order architectures like porous organic frameworks or coordination polymers. These materials could find applications in gas storage, separation, or as sensors.

The electronic properties of the scaffold can also be tuned. The incorporation of the electron-rich sulfinylamino groups onto the benzene ring will influence its highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO). As demonstrated in related heterocyclic systems, modifying the core structure or its substituents allows for fine-tuning of these energy levels. acs.org This tunability is critical for applications in organic electronics, such as hole-transport materials in organic light-emitting diodes (OLEDs) or organic photovoltaics.

Furthermore, the bifunctional nature of the molecule makes it an ideal cross-linking agent or monomer for the synthesis of specialty polymers. Polyamides and other high-performance polymers have been synthesized using 1,3-diaminobenzene derivatives. Similarly, incorporating this compound into polymer chains could impart unique thermal, mechanical, or optical properties.

Table 2: Comparison of Benzene-Based Scaffolds for Functional Materials

| Scaffold | Functional Groups | Potential Interactions | Example Applications |

| This compound | Sulfinylamino (-NSO) | Hydrogen bonding, Metal coordination, Chalcogen bonding | Catalysis, Organic electronics, Supramolecular chemistry |

| 1,3-Bis(N-carbazolyl)benzene | Carbazole | π-π stacking, Coordination | Hole transport materials (OLEDs) researchgate.net |

| 1,3-Bis(benzimidazoliumyl)benzene | Benzimidazolium | Chalcogen/Hydrogen bonding, Anion-π interactions | Anion-binding catalysis |

| 1,3,5-Tris(aminomethyl)benzene | Amine, Benzene | Hydrogen bonding, Coordination, Host-guest chemistry | Molecular cages, Responsive materials researchgate.net |

Theoretical Advances in Understanding Complex Reactivity and Phenomena

To unlock the full potential of this compound in catalysis and materials science, a deep understanding of its structural, electronic, and reactive properties is essential. Future research will heavily rely on theoretical and computational chemistry to guide synthetic efforts and predict molecular behavior.

Density Functional Theory (DFT) calculations will be instrumental in several areas. Firstly, they can elucidate the conformational landscape of the molecule, determining the preferred orientations of the two sulfinylamino groups relative to the benzene ring and each other. This information is critical for designing ligands and catalysts with specific three-dimensional structures.

Secondly, computational studies can map the molecule's electrostatic potential and frontier molecular orbitals (HOMO/LUMO). This is crucial for predicting its reactivity and its suitability for applications in organic electronics. For catalytic applications, theoretical calculations can model the binding of the molecule as a ligand to a metal center or its interaction with a substrate in an organocatalytic cycle. Such models can help explain observed reactivity and selectivity, or even predict the outcome of reactions with new substrates. nih.gov